FMOC-(FMOCHMB)PHE-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

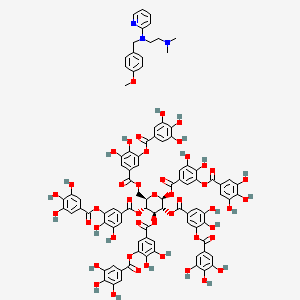

The compound 9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-phenylalanine (FMOC-(FMOCHMB)PHE-OH) is a derivative of phenylalanine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of the Amine Group: The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using 2-fluorenylmethoxy-4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production typically involves large-scale solid-phase peptide synthesis, where the compound is synthesized on a resin and then cleaved under specific conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The fluorenylmethoxycarbonyl group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced with other functional groups.

Common Reagents and Conditions:

Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.

Sodium Bicarbonate: Used in the protection of the amine group.

Major Products:

Scientific Research Applications

Chemistry:

Peptide Synthesis: Used extensively in solid-phase peptide synthesis to produce peptides with high purity.

Biology:

Protein Engineering: Utilized in the synthesis of peptides and proteins for research in protein engineering.

Medicine:

Drug Development: Plays a role in the synthesis of peptide-based drugs.

Industry:

Mechanism of Action

The compound exerts its effects by protecting the amine and carboxyl groups of phenylalanine during peptide synthesis. The fluorenylmethoxycarbonyl group is base-labile, allowing for selective deprotection under mild conditions, which prevents unwanted side reactions and ensures high purity of the final product .

Comparison with Similar Compounds

9-fluorenylmethoxycarbonyl-L-phenylalanine (FMOC-PHE-OH): Similar in structure but lacks the additional protection provided by the 2-fluorenylmethoxy-4-methoxybenzyl group.

9-fluorenylmethoxycarbonyl-2-fluorenylmethoxy-4-methoxybenzyl-L-alanine (FMOC-(FMOCHMB)ALA-OH): Similar in structure but with alanine instead of phenylalanine.

Uniqueness: FMOC-(FMOCHMB)PHE-OH is unique due to its dual protection of both the amine and carboxyl groups, which enhances its stability and prevents aggregation during peptide synthesis .

Properties

CAS No. |

148515-88-2 |

|---|---|

Molecular Formula |

C47H39NO8 |

Molecular Weight |

745.81 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.